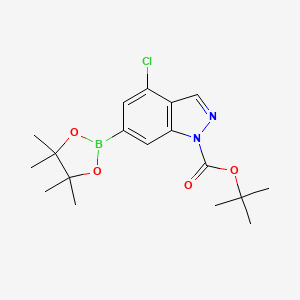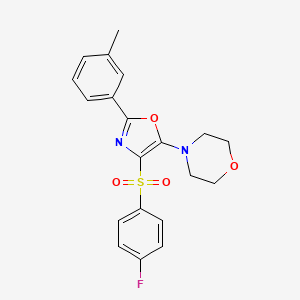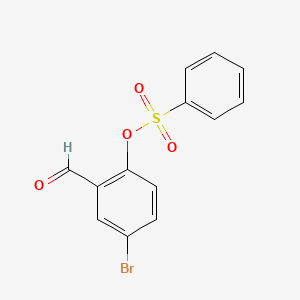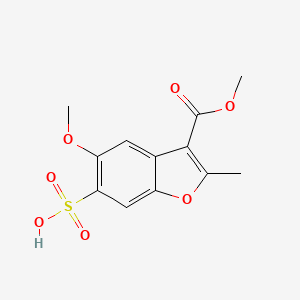
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . This compound is characterized by its chloroacetamide functional group attached to a 2-methyl-2-phenylpropyl moiety. It is typically found as a powder and has a melting point of 56-57°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide can be achieved through the reaction of 2-methyl-2-phenylpropylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted amides or thioamides.
Hydrolysis: The major products are the corresponding amine and acetic acid derivatives.
Applications De Recherche Scientifique
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-chloro-2-methyl-2-phenylpropane:
2-chloromethyl-2-phenylpropane: This compound is structurally similar but differs in the position of the chloro group.
Uniqueness: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,9-14-11(15)8-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHRMRADUBMJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2858602.png)
![N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2858605.png)


![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)
![7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane](/img/structure/B2858611.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2858615.png)

![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)
![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
